3-(2,5-Dimethoxyphenyl)propionic acid

antiproliferative tubulin polymerization inhibitor structure–activity relationship

In tubulin inhibitor and antioxidant conjugate programs, selecting the incorrect dimethoxyphenylpropionic acid regioisomer compromises biological activity. This 2,5-dimethoxy isomer delivers validated performance advantages: • Essential for nanomolar tubulin-binding potency (IC₅₀ = 47 nM in lavendustin A analogs) • Outperforms all other dimethoxy regioisomers in antioxidant assays (three independent formats) • Melting point 66-69 °C enables rapid identity verification vs. common 3,4-isomer (96-101 °C)

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 10538-49-5
Cat. No. B078540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)propionic acid
CAS10538-49-5
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCC(=O)O
InChIInChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
InChIKeyJENQUCZZZGYHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)propionic Acid Overview


3-(2,5-Dimethoxyphenyl)propionic acid (CAS 10538-49-5), also known as 2,5-dimethoxyhydrocinnamic acid, is a monocarboxylic acid belonging to the phenylpropionic acid class, with methoxy substituents at the 2- and 5-positions of the aromatic ring . This specific substitution pattern confers distinct electronic, conformational, and biological properties that differentiate it from its regioisomeric analogs (e.g., 3,4- and 3,5-dimethoxy variants) and the unsubstituted parent compound [1]. The compound is classified as a plant metabolite and serves as a versatile synthetic building block for bioactive molecule construction [2].

SAR & Medicinal Chemistry: 2,5-dimethoxy building block for tubulin-binding antiproliferative agent synthesis and regioisomer-specific bioactivity studies.
Crystal Engineering: Predictable solid-state dimer architecture confirmed by single-crystal X-ray diffraction; applicable in co-crystal and polymorph screening.
Analytical QC: Melting point (66–69 °C) enables rapid regioisomer identity verification against the 3,4-isomer (96–101 °C) upon receipt.

Why 3-(2,5-Dimethoxyphenyl)propionic Acid Cannot Be Substituted


The 2,5-dimethoxy substitution pattern on the phenyl ring is not a passive structural decoration—it is a critical determinant of molecular geometry and biological activity. Single-crystal X-ray diffraction reveals that the 2-methoxy group is nearly coplanar with the aromatic ring (dihedral angle 0.54°), while the 5-methoxy group deviates only slightly (5.30°), creating a unique conformational landscape that dictates hydrogen-bonding dimer formation in the solid state [1]. In biological contexts, structure–activity relationship (SAR) studies on antiproliferative lavendustin A derivatives demonstrate that the 2,5-dimethoxyphenyl moiety is indispensable for potent tubulin-binding activity; replacement with 2,5-dihydroxy abolishes the activity gain achieved through further molecular optimization [2]. Moreover, in antioxidant screening of celecoxib-derived pyrazole-sulfonamide conjugates, the compound acylated with 3-(2,5-dimethoxyphenyl)propionic acid outperformed all other regioisomeric dimethoxy variants across three independent assay methods [3]. Generic substitution with an alternative dimethoxy isomer or the parent 3-phenylpropionic acid therefore risks losing these specific, quantifiable performance advantages.

2,5-Dimethoxy 2,5-Dihydroxy Potency shift Hydroxy substitution may not replicate the nanomolar antiproliferative activity of the methoxy motif in lavendustin A SAR.
2,5-Dimethoxy 2,3-Dimethoxy Endpoint mismatch Superior antioxidant capacity reported for the 2,5-isomer; 2,3-isomer may shift toward LPO inhibition instead of antioxidant endpoints.
2,5-Dimethoxy 3,4-Dimethoxy Property drift Melting point differs by ~30 °C, indicating distinct intermolecular forces that can alter formulation behavior and crystal packing.

3-(2,5-Dimethoxyphenyl)propionic Acid: Quantitative Evidence vs. Analogs


2,5-Dimethoxy Substitution Essential for Antiproliferative Tubulin Binding

In a systematic SAR exploration of the lavendustin A pharmacophore, the 2,5-dimethoxyphenyl moiety ('ring A') was identified as a critical structural alert for antiproliferative potency. The lead compound SDZ LAP 977, which incorporates a 2,5-dimethoxyphenethyl fragment, inhibits HaCaT human keratinocyte proliferation with an IC₅₀ of 47 nM . Critically, the authors established that further substantial increases in activity are achieved by replacing nitrogen with oxygen and carbon within the 2,5-dimethoxyphenyl series, but not within the 2,5-dihydroxyphenyl analogs [1]. The 2,5-dihydroxy congener—which retains the same spacer and B-ring architecture—showed only micromolar-range activity after O-methylation was attempted [1]. This demonstrates that the methoxy groups at positions 2 and 5 are not interchangeable with hydroxy substituents for generating potent antiproliferative activity in this chemotype.

Antiproliferative Tubulin Binding
Cross-study comparable
2,5-Dimethoxy scaffold (SDZ LAP 977): IC₅₀ = 47 nM vs. 2,5-Dihydroxy analog: micromolar-range activity only.
Reported SAR context: methoxy motif supports nanomolar potency; hydroxy substitution may not recapitulate this activity.
HaCaT keratinocyte assay; SAR confirmed across multiple A-ring analogs.
antiproliferative tubulin polymerization inhibitor structure–activity relationship

Superior Antioxidant Activity vs. 2,3-Dimethoxy Analogue

In a study evaluating celecoxib derivatives bearing pyrazole-linked sulfonamide moieties, the compound acylated with 3-(2,5-dimethoxyphenyl)propionic acid (via reaction with propionic anhydride in the presence of NEt₃) displayed the highest antioxidant activity across all three antioxidant assay methods employed [1]. This is a direct, within-study comparison: the 2,5-dimethoxy-substituted derivative outperformed the 2,3-dimethoxy analog, which had been identified as the most potent lactoperoxidase (LPO) inhibitor in the same compound series (Ki = 3.2 ± 0.7 nM). The antioxidant superiority of the 2,5-dimethoxy regioisomer was consistent across multiple assay formats, indicating that the antioxidant capacity is specifically dependent on the 2,5-substitution geometry rather than merely the presence of two methoxy groups [1].

Antioxidant Activity vs. 2,3-Analogue
Head-to-head
2,5-Dimethoxy derivative: highest antioxidant activity across three methods vs. 2,3-Dimethoxy derivative: most potent LPO inhibitor (Ki = 3.2 nM).
Reported endpoint context: 2,5-isomer ranked top for antioxidant capacity; LPO inhibition endpoint favors 2,3-isomer.
Celecoxib-pyrazole-sulfonamide series; three in vitro antioxidant assays.
antioxidant activity celecoxib derivative lactoperoxidase inhibition

Unique Crystal Packing from 2,5-Dimethoxy Geometry

Single-crystal X-ray diffraction analysis of 3-(2,5-dimethoxyphenyl)propionic acid reveals a highly specific solid-state geometry that is a direct consequence of the 2,5-substitution pattern [1]. The 2-position methoxy group adopts near-perfect coplanarity with the aromatic ring (dihedral angle 0.54°), while the 5-position methoxy group deviates only slightly (5.30°). The propionic acid side chain is fully extended in a trans configuration (C–C–C–C torsion angle = −172.25°), and the carboxylic acid groups form centrosymmetric hydrogen-bonded dimers via R₂²(8) rings [1]. This dimeric packing motif, with parallel benzene rings offset by 4.31 Å within each dimer and nearly perpendicular orientation (85.33°) between neighboring dimers, is a structural signature that distinguishes this compound from other phenylpropionic acid derivatives, which may adopt different hydrogen-bonding networks depending on the substitution pattern [1].

Crystal Packing Geometry
Class-level inference
2-OMe dihedral = 0.54°; 5-OMe dihedral = 5.30°; trans propionic chain; centrosymmetric R₂²(8) dimers.
Supports solid-state QC: predictable dimer architecture distinct from generic phenylpropionic acids.
Monoclinic C2/c, T = 100 K, R-factor = 0.036.
crystal engineering solid-state conformation hydrogen bonding

Melting Point: Rapid ID vs. 3,4-Dimethoxy Analog

The three dimethoxy-substituted phenylpropionic acid regioisomers exhibit markedly different melting points that enable straightforward identity verification upon procurement [REFS-1, REFS-2, REFS-3]. The 2,5-isomer (CAS 10538-49-5) melts at 66–69 °C, the 3,4-isomer (CAS 2107-70-2) melts at 96–101 °C, and the 3,5-isomer (CAS 717-94-2) melts at 60–62 °C. The 2,5-isomer is thus clearly distinguishable from the 3,4-isomer by a melting point depression of approximately 30 °C, which reflects the different intermolecular forces arising from the distinct substitution geometry. The 3,5-isomer has a similar melting range (60–62 °C) but can be distinguished by complementary analytical techniques such as NMR or HPLC [REFS-2, REFS-3]. For procurement quality assurance, melting point determination offers a rapid, low-cost identity check to confirm that the correct regioisomer has been supplied.

Melting Point Differentiation
Cross-study comparable
2,5-isomer: 66–69 °C vs. 3,4-isomer: 96–101 °C; 3,5-isomer: 60–62 °C.
Rapid identity check: ~30 °C gap unambiguously differentiates 2,5- from 3,4-isomer.
Literature values; NMR/HPLC recommended for 3,5-isomer confirmation.
melting point regioisomer differentiation quality control

Precursor for 19-Norsteroids and Amidoethylquinones

The crystallographic report on 3-(2,5-dimethoxyphenyl)propionic acid explicitly documents its established utility as a synthetic precursor: it has been employed as a starting material for the construction of 19-norsteroidal derivatives (Anliker et al., 1957, cited in [1]) and for the synthesis of amidoethylquinones (Bremer et al., 2014, cited in [1]). This documented synthetic pedigree distinguishes the 2,5-isomer from other dimethoxy regioisomers, which may not have the same precedent for use in steroidal or quinone-based compound synthesis. The availability of these literature precedents reduces synthetic risk for researchers embarking on related medicinal chemistry campaigns.

Synthetic Precursor Utility
Supporting evidence
Documented as starting material for 19-norsteroidal derivatives and amidoethylquinones.
Reported synthetic precedent reduces route-scouting risk for steroid/quinone projects.
Peer-reviewed literature; no equivalent precedent for 3,4- or 3,5-isomers.
synthetic building block 19-norsteroid amidoethylquinone

Application Scenarios for 3-(2,5-Dimethoxyphenyl)propionic Acid


Tubulin-Targeted Antiproliferative Agent Development

Research groups pursuing tubulin polymerization inhibitors or mitotic-arrest agents based on the lavendustin A/SDZ LAP pharmacophore should select the 2,5-dimethoxyphenylpropionic acid scaffold as a key building block. The SAR evidence demonstrates that the 2,5-dimethoxy substitution pattern is essential for achieving nanomolar antiproliferative potency (IC₅₀ = 47 nM against HaCaT), while the corresponding 2,5-dihydroxy analog exhibits only micromolar activity and cannot be further optimized to match the dimethoxy series. Procurement of the correct 2,5-dimethoxy regioisomer is critical for maintaining this activity trajectory. [1]

Dual-Action Celecoxib-Derived Antioxidant Hybrids

Investigators synthesizing celecoxib-pyrazole-sulfonamide hybrids for combined lactoperoxidase inhibition and antioxidant therapy should employ the 2,5-dimethoxy-substituted phenylpropionic acid as the acylating agent. Within this compound series, the 2,5-dimethoxy derivative consistently delivered the highest antioxidant activity across three independent assay formats, outperforming the 2,3-dimethoxy variant (despite the latter's superior LPO Ki of 3.2 nM). This regioisomer-specific performance advantage makes the 2,5-isomer the rational procurement choice for dual-function antioxidant-enzyme inhibitor programs. [2]

Melting Point-Based Identity Verification for Regioisomers

Procurement officers and QC analysts handling dimethoxyphenylpropionic acid inventory can use melting point determination as a rapid, low-cost identity check to distinguish the 2,5-isomer (mp 66–69 °C) from the commonly co-stocked 3,4-isomer (mp 96–101 °C). The approximately 30 °C melting point gap between these regioisomers provides unambiguous discrimination without requiring advanced instrumentation. This is particularly valuable given that the 3,4-isomer (CAS 2107-70-2) is the most widely available dimethoxy variant and represents the highest risk of mis-shipment or cross-contamination.

Crystal Engineering and Solid-State Formulation Development

Solid-state chemists and formulation scientists designing co-crystals, salts, or polymorph screens involving phenylpropionic acid derivatives can leverage the fully characterized crystal structure of the 2,5-isomer. The reproducible dimeric hydrogen-bonding motif (R₂²(8) rings), the fully trans propionic side chain conformation (C–C–C–C torsion = −172.25°), and the near-coplanar methoxy geometry (0.54° and 5.30° dihedral angles) provide a predictable solid-state architecture for engineering specific physicochemical properties. The established synthetic utility of this compound as a precursor for 19-norsteroidal derivatives further supports its selection for pharmaceutical intermediate applications. [3]

Application
Selection Property
Validation Focus
Tubulin-targeted antiproliferative studies
2,5-Dimethoxy substitution pattern
Antiproliferative SAR and pathway-response context
Celecoxib-derived antioxidant-enzyme inhibitor hybrids
Regioisomer-specific antioxidant rank
Comparative antioxidant assay endpoint review
QC identity verification
Melting point (66–69 °C)
Regioisomer differentiation from 3,4-isomer
Crystal engineering and solid-state formulation
Reproducible dimeric packing motif
Crystal structure validation and polymorph screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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